Trimethylammonium formiate
CAS No.: 58828-90-3
Cat. No.: VC3778936
Molecular Formula: C4H11NO2
Molecular Weight: 105.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58828-90-3 |
|---|---|
| Molecular Formula | C4H11NO2 |
| Molecular Weight | 105.14 g/mol |
| IUPAC Name | N,N-dimethylmethanamine;formic acid |
| Standard InChI | InChI=1S/C3H9N.CH2O2/c1-4(2)3;2-1-3/h1-3H3;1H,(H,2,3) |
| Standard InChI Key | UPVCRZBVVOXMDA-UHFFFAOYSA-N |
| SMILES | CN(C)C.C(=O)O |
| Canonical SMILES | CN(C)C.C(=O)O |
Introduction
Chemical Identity and Basic Properties
Trimethylammonium formiate is an organic salt with the chemical formula C4H11NO2. The compound's structure consists of a trimethylammonium cation (C3H10N+) paired with a formate anion (HCOO-), creating an ionic compound through the acid-base interaction between trimethylamine and formic acid. The compound is registered with CAS number 58828-90-3 and has a molecular weight of 105.14 g/mol .
Nomenclature and Identifiers
The compound is known by several names and identifiers that are important for scientific documentation and database searches. The IUPAC name for the compound is "trimethylazanium;formate," which precisely describes its ionic nature . Additional identifiers provide standardized ways to reference the compound across chemical databases and literature.
Table 1: Chemical Identifiers for Trimethylammonium Formiate
| Identifier Type | Value |
|---|---|
| CAS Number | 58828-90-3 |
| PubChem CID | 21977458 |
| IUPAC Name | trimethylazanium;formate |
| InChIKey | UPVCRZBVVOXMDA-UHFFFAOYSA-N |
| Molecular Formula | C4H11NO2 |
| Molecular Weight | 105.14 g/mol |
| Property | Value |
|---|---|
| Physical State | Yellow oil or crystalline solid |
| Boiling Point | 91-93°C (at 18 Torr pressure) |
| Recommended Storage Temperature | 2-8°C |
| Exact Mass | 105.078978594 Da |
| Monoisotopic Mass | 105.078978594 Da |
The compound's relatively low boiling point of 91-93°C at reduced pressure (18 Torr) indicates its volatile nature, which must be considered during laboratory handling and storage . Manufacturers recommend storing trimethylammonium formiate at refrigeration temperatures (2-8°C) to maintain stability and prevent degradation .
Structural Characteristics and Chemical Properties
Trimethylammonium formiate derives its chemical properties from the unique interaction between its constituent ions. Understanding the structural features provides insight into its reactivity and applications in various chemical processes.
Molecular Structure
The trimethylammonium cation features a quaternary nitrogen atom with three methyl groups and one hydrogen atom attached, giving it a tetrahedral geometry around the nitrogen center. The formate anion consists of a carboxylate group (COO-) with delocalized negative charge. In the solid state, these ions arrange in a lattice structure maintained by electrostatic interactions .
The SMILES notation for the compound is CNH+C.C(=O)[O-], which represents the ionic nature of the compound with the positively charged nitrogen in the trimethylammonium cation and the negatively charged oxygen in the formate anion .
Chemical Properties and Reactivity
As an ionic compound, trimethylammonium formiate exhibits properties characteristic of both its constituent ions. The compound possesses one hydrogen bond donor and two hydrogen bond acceptor sites, which influence its solubility and interactions with other compounds . It has zero rotatable bonds, indicating a relatively rigid structure .
Table 3: Chemical Properties of Trimethylammonium Formiate
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Acid-Base Behavior | Salt of weak base and weak acid |
| Ionic Character | High |
The acid-base equilibrium of trimethylammonium formiate in solution is particularly noteworthy. Research has shown that the equilibrium between the neutral form (trimethylamine-formic acid complex) and the ionic form (trimethylammonium-formate ion pair) is highly dependent on the solvent environment and temperature .
Synthesis and Preparation Methods
The synthesis of trimethylammonium formiate follows general procedures established for organic ammonium salt preparation, with specific considerations for this particular compound.
Standard Preparation Procedure
The most common method for preparing trimethylammonium formiate involves the direct reaction of trimethylamine with formic acid. This acid-base neutralization reaction proceeds readily under controlled conditions to yield the desired salt .
A typical laboratory procedure involves:
-
Placing liquid trimethylamine (1 mmol) in a round-bottomed flask immersed in a water bath
-
Adding formic acid (1 mmol) dropwise to the amine at a temperature of 70°C over 1 hour with continuous stirring
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Raising the temperature to 80°C after complete addition of the acid
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Continuing stirring at this temperature for an additional 2 hours
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Cooling the reaction mixture to room temperature
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Drying the product to obtain pure trimethylammonium formiate
This procedure typically yields the product as a yellow oil with moderate to good yields (60-70%), depending on reaction conditions and purification methods .
Alternative Synthesis Routes
Alternative methods for preparing trimethylammonium formiate include:
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Ion exchange reactions using trimethylammonium salts with different counterions
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Metathesis reactions involving trimethylammonium halides and metal formates
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Direct neutralization of aqueous solutions of trimethylamine and formic acid followed by removal of water through controlled evaporation
These alternative routes may be preferred in specific contexts depending on available starting materials, required purity, and scale of production.
Theoretical Studies and Molecular Interactions
Advanced computational studies have provided significant insights into the molecular interactions and behavior of trimethylammonium formiate under various conditions.
Ab Initio Studies
| System | Energetic Preference (ΔG 298) | Favored Form |
|---|---|---|
| In Vacuum | 7.0 kcal/mol | Neutral complex |
| Monohydrated | 4.7 kcal/mol | Neutral complex |
| Dielectric constant > 9 | Variable | Ionic complex |
| Dielectric constant 4-6 with water | Variable | Monohydrated ionic complex |
Applications and Uses
Trimethylammonium formiate finds various applications in chemical research, analytical techniques, and potential industrial processes due to its unique properties.
Buffer Solutions
One of the primary applications of trimethylammonium formiate is as a buffer solution in analytical chemistry, particularly in chromatographic techniques. The compound is often prepared as a 1.0 M solution in water for buffer applications . Its effectiveness as a buffer stems from the properties of both the trimethylammonium cation and the formate anion, which together provide buffering capacity near their respective pKa values.
Ionic Liquid Applications
Given its ionic nature, trimethylammonium formiate has been investigated as a potential ionic liquid or as a precursor for ionic liquid development. Ionic liquids have gained significant attention for their unique properties, including low vapor pressure, high thermal stability, and tunable solvent characteristics .
Analytical Characterization
The characterization of trimethylammonium formiate typically involves multiple analytical techniques that provide complementary information about its structure, purity, and properties.
Spectroscopic Analysis
Infrared (IR) spectroscopy provides valuable information about the functional groups present in trimethylammonium formiate. Characteristic absorption bands include:
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N-H stretching vibrations of the ammonium group, typically appearing around 2500-3000 cm^-1 as a broad band
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C=O stretching of the formate group, generally observed around 1700 cm^-1
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C-H stretching vibrations from the methyl groups at approximately 2800-3000 cm^-1
Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for characterizing trimethylammonium formiate. The ^1H NMR spectrum typically shows:
-
A signal for the formiate hydrogen (H-COO-) around 8.0-8.5 ppm
-
Signals for the trimethylammonium group (CH3)3NH+ around 2.5-3.0 ppm
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A signal for the ammonium proton, often broadened due to exchange processes
Mass Spectrometry
Mass spectrometry provides confirmation of the molecular weight and fragmentation pattern of trimethylammonium formiate. The exact mass of 105.078978594 Da serves as a reference point for identification .
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